Dimethylzinc
Overview
Description
Dimethylzinc, also known as zinc methyl, is an organozinc compound with the chemical formula Zn(CH₃)₂. It is a colorless, volatile liquid with a characteristic garlic-like odor. This compound is highly reactive and pyrophoric, meaning it ignites spontaneously in air. It is primarily used in organic synthesis and as a precursor in the production of various materials .
Mechanism of Action
Target of Action
Dimethylzinc is an organozinc compound . It is a very reactive and strong reducing agent It has been reported that this compound may interact with the enzyme superoxide dismutase [cu-zn] , which plays a crucial role in destroying radicals produced within cells that are toxic to biological systems .
Mode of Action
This compound is formed by the action of methyl iodide on zinc or zinc-sodium alloy at elevated temperatures . It is a colorless mobile volatile liquid, which has a characteristic disagreeable garlic-like odor . The monomeric molecule of this compound is linear at the zinc center and tetragonal at carbon centers
Biochemical Pathways
It is known that this compound is a very reactive and strong reducing agent , which suggests that it may participate in redox reactions and potentially affect various biochemical pathways.
Pharmacokinetics
It is known that this compound is a volatile liquid and is soluble in alkanes . It decomposes in water, ethanol, and acids , which suggests that its bioavailability may be influenced by these factors.
Result of Action
Inhalation of this compound mist or vapor causes immediate irritation of the upper respiratory tract, and may cause pneumonia and death . Eyes are immediately and severely irritated and burned by liquid, vapor, or dilute solutions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound spontaneously ignites in air and violently reacts with water, evolving irritant and toxic fumes . Therefore, the presence of air and water in the environment can greatly influence its reactivity and stability.
Biochemical Analysis
Biochemical Properties
Dimethylzinc plays a significant role in biochemical reactions due to its ability to act as a methylating agent. It interacts with various enzymes and proteins, facilitating the transfer of methyl groups to organic substrates. This compound is particularly effective in the synthesis of methylated organic compounds and organometallic compounds containing methyl groups . This compound’s interactions with biomolecules are primarily characterized by its strong reducing nature, which allows it to participate in radical addition reactions and other methylation processes.
Cellular Effects
This compound has profound effects on cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity can lead to the modification of cellular proteins and enzymes, impacting their activity and function. Inhalation of this compound mist or vapor can cause immediate irritation of the upper respiratory tract, potentially leading to severe health issues such as pneumonia and death . Additionally, exposure to this compound can result in significant cellular damage, including irritation and burns to the eyes and respiratory tract.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a strong reducing agent, facilitating the transfer of methyl groups to various substrates. This compound can inhibit or activate enzymes by modifying their active sites or altering their conformation. This compound’s ability to participate in radical addition reactions makes it a valuable reagent in organic synthesis . The changes in gene expression induced by this compound are often a result of its interactions with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to decompose in the presence of water, ethanol, and acids, which can affect its long-term stability and reactivity . Over time, the compound’s reactivity may decrease, leading to reduced efficacy in biochemical reactions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent cellular damage and alterations in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as an effective methylating agent, facilitating various biochemical reactions. At high doses, the compound can exhibit toxic and adverse effects, including severe respiratory irritation, cellular damage, and even death . Threshold effects observed in animal studies indicate that there is a critical dosage level beyond which the compound’s toxicity significantly increases.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to methylation reactions. It interacts with enzymes and cofactors that facilitate the transfer of methyl groups to organic substrates. The compound’s strong reducing properties enable it to participate in radical addition reactions, impacting metabolic flux and metabolite levels . This compound’s role in these pathways is crucial for the synthesis of various methylated compounds and organometallic reagents.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s reactivity allows it to bind to specific proteins, facilitating its movement within the cellular environment . This compound’s localization and accumulation are influenced by its interactions with cellular components, which can impact its overall activity and function.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound is often directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . These interactions can influence this compound’s activity and function, making it a valuable tool in various biochemical and organic synthesis applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylzinc can be synthesized through several methods:
-
Reaction with Methyl Iodide: One common method involves the reaction of zinc or zinc-sodium alloy with methyl iodide at elevated temperatures. The reaction produces this compound and zinc iodide as a byproduct:
2Zn+2CH3I→Zn(CH3)2+ZnI2
Sodium assists in the reaction by facilitating the interaction between zinc and methyl iodide .
-
Reaction with Trimethylaluminum: Another method involves adding zinc halide to a reaction kettle under inert gas protection, followed by the dropwise addition of trimethylaluminum. The reaction mixture is stirred and heated to specific temperatures to collect distilled this compound .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of dimethylaluminum halide with dialkylzinc, followed by distillative removal of this compound from the reaction mixture . This method is favored due to its high yield and ease of control.
Chemical Reactions Analysis
Dimethylzinc undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and methane. This reaction is highly exothermic and can be hazardous due to the pyrophoric nature of this compound.
Radical Reactions: this compound can mediate radical reactions, such as the addition of this compound to imines in the presence of air, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Oxygen or air is used as the oxidizing agent.
Substitution: Common reagents include carbonyl compounds, imines, and other electrophiles. Reactions are typically carried out in inert solvents like tetrahydrofuran (THF) or diethyl ether.
Radical Reactions: Radical initiators such as air or specific catalysts are used to promote these reactions.
Major Products:
Oxidation: Zinc oxide and methane.
Substitution: Various organozinc compounds and new carbon-carbon or carbon-nitrogen bonds.
Radical Reactions: Products depend on the specific substrates used but generally involve the formation of new bonds at the carbon or nitrogen centers.
Scientific Research Applications
Dimethylzinc has numerous applications in scientific research:
Organic Synthesis: It is widely used as a reagent for the enantioselective alkylation of carbonyl compounds and imines, as well as in cyclopropanation reactions.
Nanotechnology: It is used in the synthesis of zinc oxide nanostructures, which have applications in sensors, solar cells, and photonic devices.
Comparison with Similar Compounds
Dimethylzinc is part of a larger family of organozinc compounds, including:
Diethylzinc (Zn(C₂H₅)₂): Similar to this compound but with ethyl groups instead of methyl groups.
Dimethylcadmium (Cd(CH₃)₂): A cadmium analog of this compound, but more toxic and less commonly used due to its hazardous nature.
Dimethylmercury (Hg(CH₃)₂): A mercury analog, extremely toxic and rarely used in modern research.
Uniqueness of this compound: this compound is unique due to its relatively high reactivity and lower toxicity compared to its cadmium and mercury analogs. Its ability to form stable complexes with various ligands and its utility in a wide range of synthetic applications make it a valuable reagent in both academic and industrial settings .
Properties
IUPAC Name |
zinc;carbanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.Zn/h2*1H3;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPGMCRJPQJYPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Zn | |
Record name | DIMETHYLZINC | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060271 | |
Record name | Zinc, dimethyl- | |
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Molecular Weight |
95.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mobile liquid, with peculiar garlic odor., Colorless liquid; [HSDB] | |
Record name | DIMETHYLZINC | |
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Record name | Dimethylzinc | |
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Boiling Point |
113 °F at 760 mmHg (USCG, 1999), 46 °C | |
Record name | DIMETHYLZINC | |
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Record name | DIMETHYL ZINC | |
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Solubility |
SOL IN XYLENE, SOL IN ETHER, MISCIBLE WITH HYDROCARBONS | |
Record name | DIMETHYL ZINC | |
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Density |
1.39 at 50.9 °F (USCG, 1999) - Denser than water; will sink, 1.386 AT 10.5 °C/4 °C, Saturated liquid density= 86.700 lb/cu ft @ 70 °C | |
Record name | DIMETHYLZINC | |
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Record name | DIMETHYL ZINC | |
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Vapor Density |
Saturated vapor density= 0.10090 lb/cu ft @ 70 °C | |
Record name | DIMETHYL ZINC | |
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Vapor Pressure |
376.0 [mmHg], vapor pressure = 376 mm Hg @ 25 °C | |
Record name | Dimethylzinc | |
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Record name | DIMETHYL ZINC | |
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Color/Form |
COLORLESS LIQUID, MOBILE LIQ | |
CAS No. |
544-97-8 | |
Record name | DIMETHYLZINC | |
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Record name | Dimethyl zinc | |
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Record name | Zinc, dimethyl- | |
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Record name | DIMETHYLZINC | |
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Record name | DIMETHYL ZINC | |
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Melting Point |
-44 °F (USCG, 1999), -40 °C | |
Record name | DIMETHYLZINC | |
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Record name | DIMETHYL ZINC | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/709 | |
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